molecular formula C12H10ClNO2S B13291195 Phenyl(pyridin-2-yl)methanesulfonyl chloride

Phenyl(pyridin-2-yl)methanesulfonyl chloride

Cat. No.: B13291195
M. Wt: 267.73 g/mol
InChI Key: CKROVMMLNOBIGA-UHFFFAOYSA-N
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Description

Phenyl(pyridin-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C12H10ClNO2S and a molecular weight of 267.73 g/mol . This compound is characterized by the presence of a phenyl group, a pyridin-2-yl group, and a methanesulfonyl chloride group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(pyridin-2-yl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of phenyl(pyridin-2-yl)methanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H5CH2C5H4N+SOCl2C6H5CH2C5H4NSO2Cl+HCl\text{C}_6\text{H}_5\text{CH}_2\text{C}_5\text{H}_4\text{N} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C}_5\text{H}_4\text{NSO}_2\text{Cl} + \text{HCl} C6​H5​CH2​C5​H4​N+SOCl2​→C6​H5​CH2​C5​H4​NSO2​Cl+HCl

This method typically requires anhydrous conditions and an inert atmosphere to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Phenyl(pyridin-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Phenyl(pyridin-2-yl)methanesulfonamide: Formed by reduction.

    Phenyl(pyridin-2-yl)methanesulfonic acid: Formed by oxidation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of phenyl(pyridin-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the formation of sulfonamides, the sulfonyl chloride group reacts with the amino group of the amine to form a sulfonamide bond .

Comparison with Similar Compounds

Phenyl(pyridin-2-yl)methanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its combination of the phenyl and pyridin-2-yl groups, which provide distinct reactivity and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

phenyl(pyridin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C12H10ClNO2S/c13-17(15,16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H

InChI Key

CKROVMMLNOBIGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)S(=O)(=O)Cl

Origin of Product

United States

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